molecular formula C17H17N3O3S2 B2413749 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline CAS No. 1704988-29-3

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline

Cat. No.: B2413749
CAS No.: 1704988-29-3
M. Wt: 375.46
InChI Key: ACLQASCYLGBAKU-UHFFFAOYSA-N
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Description

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring via an ether bond, with a thiophene sulfonyl group attached to the piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions, often starting from simple amines and aldehydes.

    Attachment of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via sulfonylation reactions, using reagents like thiophene-2-sulfonyl chloride.

    Formation of the Quinoxaline Core: The quinoxaline core is synthesized through condensation reactions involving o-phenylenediamine and 1,2-dicarbonyl compounds.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the quinoxaline core via an ether bond, typically using strong bases and solvents like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Materials Science: Its electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene sulfonyl group can form strong interactions with active sites, while the quinoxaline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine
  • 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine

Uniqueness

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline is unique due to its quinoxaline core, which imparts distinct electronic properties compared to pyridine or pyrimidine analogs. This uniqueness can lead to different biological activities and applications in materials science.

Properties

IUPAC Name

2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c21-25(22,17-6-3-11-24-17)20-9-7-13(8-10-20)23-16-12-18-14-4-1-2-5-15(14)19-16/h1-6,11-13H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLQASCYLGBAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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